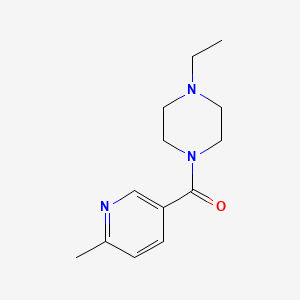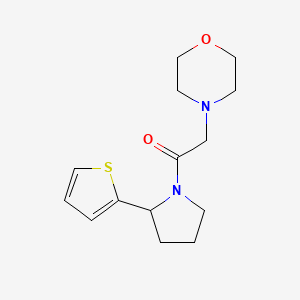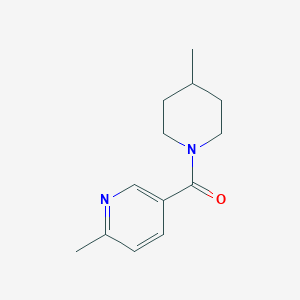
N-(2-cyclopentylpyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopentylpyrazol-3-yl)propanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been shown to have a potent and selective effect on the NMDA receptor, making it a valuable tool for studying the function of this receptor in various biological systems.
Mécanisme D'action
N-(2-cyclopentylpyrazol-3-yl)propanamide acts as a competitive antagonist of the NMDA receptor, binding to the glycine-binding site on the receptor and preventing the binding of glycine or D-serine, which are required for the activation of the receptor. This results in a reduction in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the cell.
Biochemical and physiological effects:
The blockade of the NMDA receptor by N-(2-cyclopentylpyrazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. For example, N-(2-cyclopentylpyrazol-3-yl)propanamide has been shown to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. N-(2-cyclopentylpyrazol-3-yl)propanamide has also been shown to reduce the release of glutamate and other neurotransmitters, and to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-cyclopentylpyrazol-3-yl)propanamide in lab experiments is its high selectivity for the NMDA receptor, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. However, one limitation of using N-(2-cyclopentylpyrazol-3-yl)propanamide is its relatively short half-life, which requires frequent dosing in order to maintain its effects.
Orientations Futures
There are many potential future directions for research involving N-(2-cyclopentylpyrazol-3-yl)propanamide. One area of interest is the development of more selective and potent NMDA receptor antagonists that can be used to study the function of this receptor in greater detail. Another area of interest is the investigation of the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-(2-cyclopentylpyrazol-3-yl)propanamide in combination with other drugs or therapies may offer new avenues for the treatment of these disorders.
Méthodes De Synthèse
N-(2-cyclopentylpyrazol-3-yl)propanamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole with cyclopentylmagnesium bromide, followed by the addition of 3-(dimethylamino)propyl chloride and subsequent hydrolysis to yield N-(2-cyclopentylpyrazol-3-yl)propanamide.
Applications De Recherche Scientifique
N-(2-cyclopentylpyrazol-3-yl)propanamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, N-(2-cyclopentylpyrazol-3-yl)propanamide has been used to study the mechanisms of synaptic plasticity in the hippocampus, the role of the NMDA receptor in pain perception, and the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-11(15)13-10-7-8-12-14(10)9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNDIOXNYDGSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)


![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)


![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)